EMD-1204831 is a selective inhibitor of the receptor tyrosine kinase MET, also known as hepatocyte growth factor receptor. This compound has shown potential antineoplastic activity by disrupting MET-mediated signaling pathways, which are often overexpressed or mutated in various cancers, including lung, kidney, stomach, liver, and brain malignancies. EMD-1204831 belongs to a new class of potent c-Met inhibitors, which are being investigated for their therapeutic efficacy in cancer treatment .
EMD-1204831 was developed through a lead optimization process aimed at creating selective inhibitors for the c-Met receptor. It is classified under small molecule inhibitors specifically targeting receptor tyrosine kinases. The compound is part of a broader effort to develop targeted therapies that can inhibit aberrant signaling pathways involved in tumor growth and metastasis .
The synthesis of EMD-1204831 involves multiple steps of organic synthesis techniques typically used for developing small molecule inhibitors. While specific synthetic routes are proprietary, the general approach includes:
Further details on the exact synthetic pathway may not be publicly available due to proprietary restrictions from the developing institutions .
EMD-1204831 has a complex molecular structure characterized by its ability to selectively bind to the MET tyrosine kinase. While specific structural data (like SMILES or InChI) are not provided in the available literature, it is known that the compound's design allows it to effectively inhibit c-Met phosphorylation and subsequent downstream signaling pathways critical for tumor cell survival and proliferation .
The primary chemical reaction involving EMD-1204831 is its interaction with the MET receptor. Upon binding, EMD-1204831 inhibits the autophosphorylation of the receptor, which is essential for its activation. This inhibition leads to a decrease in downstream signaling cascades associated with tumor growth. The compound has been shown to have an inhibitory concentration (IC50) of approximately 9 nmol/L against c-Met, indicating its potency as an inhibitor .
The mechanism of action of EMD-1204831 revolves around its ability to bind selectively to the MET receptor. By inhibiting c-Met activity:
These properties are essential for understanding how EMD-1204831 behaves in biological systems and its potential formulation as a therapeutic agent .
EMD-1204831 is primarily being investigated for its role in cancer therapy as a selective c-Met inhibitor. Its applications include:
The c-Met receptor tyrosine kinase (also known as the hepatocyte growth factor receptor, HGFR) is a cell-surface protein encoded by the MET proto-oncogene located on chromosome 7q21-q31. It comprises an extracellular α-chain linked to a transmembrane β-chain, with intracellular domains including a juxtamembrane region, a tyrosine kinase domain, and a C-terminal docking site [4] [5]. c-Met serves as the high-affinity receptor for hepatocyte growth factor (HGF), a paracrine factor produced by mesenchymal cells. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation at key tyrosine residues (Y1234/Y1235 in the kinase domain and Y1349/Y1356 in the docking site), triggering downstream signaling cascades [8] [10].
Physiological c-Met activation regulates embryogenesis, tissue regeneration, and wound healing. However, aberrant c-Met signaling drives cancer pathogenesis through:
c-Met dysregulation occurs through multiple mechanisms:
Cancer Type | Primary Aberration Mechanism | Prevalence |
---|---|---|
Gastric cancer | c-Met amplification | 10–20% |
Papillary renal carcinoma | c-Met mutations | >80% |
Glioblastoma | HGF/c-Met co-expression | 40–60% |
NSCLC | c-Met exon 14 skipping mutations | 3–4% |
c-Met activation correlates with poor prognosis, therapy resistance, and advanced disease stage [5] [10]. Preclinical evidence confirms that c-Met inhibition suppresses tumor growth and metastasis, validating it as a therapeutic target. Small-molecule inhibitors like EMD-1204831 offer advantages over antibodies due to blood-brain barrier penetration and intracellular kinase domain targeting [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7